4(3H)-Pyrimidinone, 2-amino-6-(4-chlorophenyl)-5-iodo-
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Overview
Description
4(3H)-Pyrimidinone, 2-amino-6-(4-chlorophenyl)-5-iodo- is a heterocyclic compound that contains a pyrimidinone core with amino, chlorophenyl, and iodo substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 2-amino-6-(4-chlorophenyl)-5-iodo- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-chlorobenzonitrile with iodine and a suitable base in a polar solvent. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete cyclization and substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Pyrimidinone, 2-amino-6-(4-chlorophenyl)-5-iodo- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodo substituent can be reduced to form deiodinated products.
Substitution: The chlorophenyl and iodo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Deiodinated and dechlorinated products.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
Scientific Research Applications
4(3H)-Pyrimidinone, 2-amino-6-(4-chlorophenyl)-5-iodo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4(3H)-Pyrimidinone, 2-amino-6-(4-chlorophenyl)-5-iodo- involves its interaction with specific molecular targets. The amino and iodo groups can form hydrogen bonds and halogen bonds, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4(3H)-Pyrimidinone, 2-amino-6-(4-chlorophenyl)-5-bromo-
- 4(3H)-Pyrimidinone, 2-amino-6-(4-chlorophenyl)-5-fluoro-
- 4(3H)-Pyrimidinone, 2-amino-6-(4-chlorophenyl)-5-chloro-
Uniqueness
The presence of the iodo substituent in 4(3H)-Pyrimidinone, 2-amino-6-(4-chlorophenyl)-5-iodo- imparts unique properties such as increased molecular weight and potential for halogen bonding. These characteristics can enhance the compound’s biological activity and specificity compared to its bromo, fluoro, and chloro analogs.
Properties
Molecular Formula |
C10H7ClIN3O |
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Molecular Weight |
347.54 g/mol |
IUPAC Name |
2-amino-4-(4-chlorophenyl)-5-iodo-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H7ClIN3O/c11-6-3-1-5(2-4-6)8-7(12)9(16)15-10(13)14-8/h1-4H,(H3,13,14,15,16) |
InChI Key |
LAQVGSHDIFLIFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)NC(=N2)N)I)Cl |
Origin of Product |
United States |
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